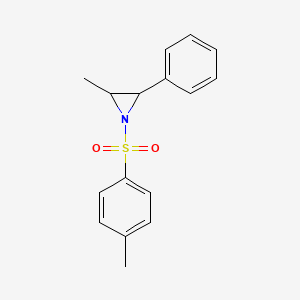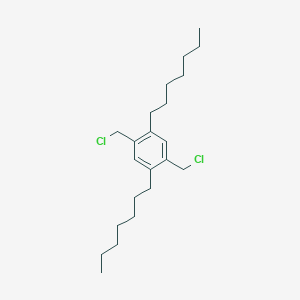![molecular formula C7H20N2O3Si B14261909 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine CAS No. 138249-35-1](/img/structure/B14261909.png)
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is an organosilicon compound that features both amine and silane functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. The presence of both amine and silane groups allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine typically involves the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and hydrogen cyanide, followed by hydrogenation. This process results in the formation of the desired diamine compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum yield and efficiency. The final product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions facilitate the hydrolysis of the silane group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Aplicaciones Científicas De Investigación
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine involves the interaction of its amine and silane groups with various molecular targets. The amine groups can form hydrogen bonds or ionic interactions with other molecules, while the silane groups can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions facilitate the coupling of organic and inorganic materials, leading to the formation of hybrid structures with improved properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- Bis(3-aminopropyl)tetramethyldisiloxane
Uniqueness
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is unique due to its dual functionality, combining both amine and silane groups in a single molecule. This dual functionality allows it to act as an effective coupling agent, facilitating the bonding between organic and inorganic materials. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different scientific and industrial applications.
Propiedades
Número CAS |
138249-35-1 |
|---|---|
Fórmula molecular |
C7H20N2O3Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
2-(trimethoxysilylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6,8-9H2,1-3H3 |
Clave InChI |
DUTGJZQZHMMVQK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CC(CN)CN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


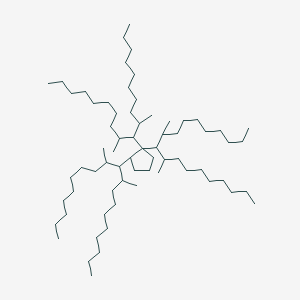
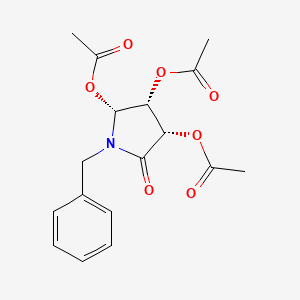

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
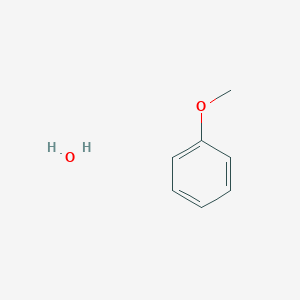
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
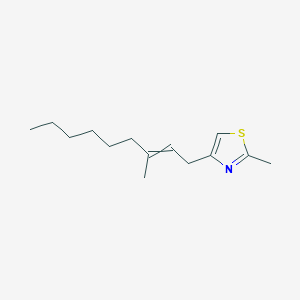
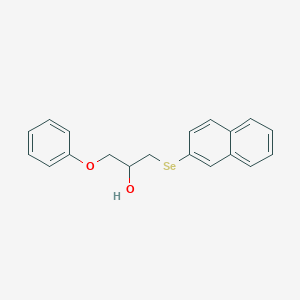

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

